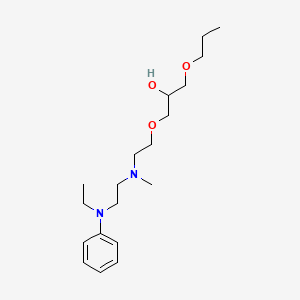
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL is an organic compound that belongs to the class of alcohols It features a complex structure with multiple functional groups, including hydroxyl, ether, and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL can be achieved through a multi-step process involving the following key steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation reactions between appropriate aldehydes and amines.
Introduction of the hydroxyl group: The hydroxyl group is introduced through a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Formation of ether linkages: Ether linkages are formed through nucleophilic substitution reactions, where an alkoxide ion reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The process typically includes:
Raw material preparation: Ensuring high purity of starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxide ions and halides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of ethers and substituted amines.
Aplicaciones Científicas De Investigación
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL: shares similarities with other compounds such as:
Uniqueness
- Functional Groups : The presence of multiple functional groups, including hydroxyl, ether, and amine groups, makes it unique.
- Applications : Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility.
Propiedades
Número CAS |
65974-97-2 |
|---|---|
Fórmula molecular |
C19H34N2O3 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
1-[2-[2-(N-ethylanilino)ethyl-methylamino]ethoxy]-3-propoxypropan-2-ol |
InChI |
InChI=1S/C19H34N2O3/c1-4-14-23-16-19(22)17-24-15-13-20(3)11-12-21(5-2)18-9-7-6-8-10-18/h6-10,19,22H,4-5,11-17H2,1-3H3 |
Clave InChI |
HXDIYMYZHYKLSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(COCCN(C)CCN(CC)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



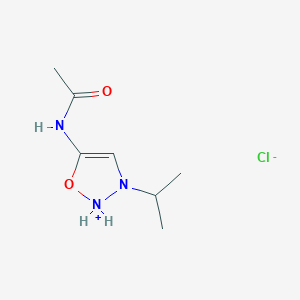

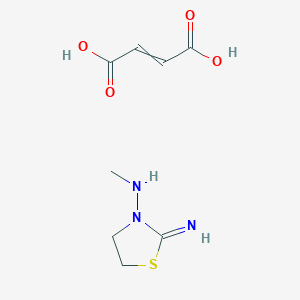
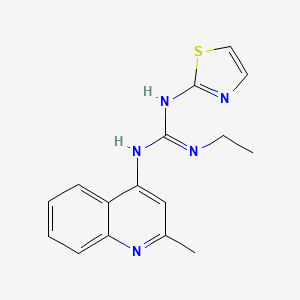
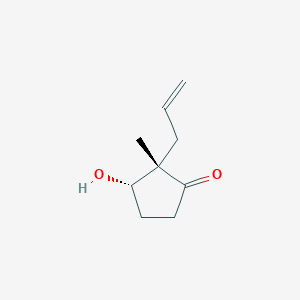
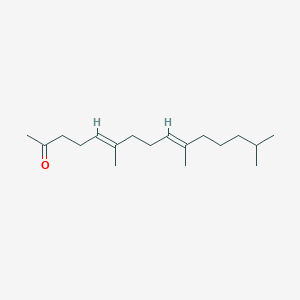
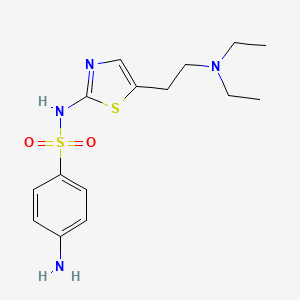
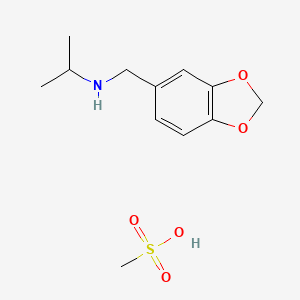
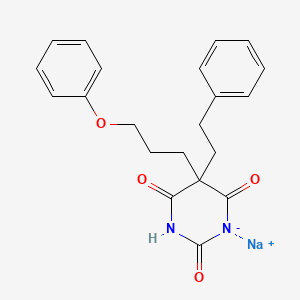


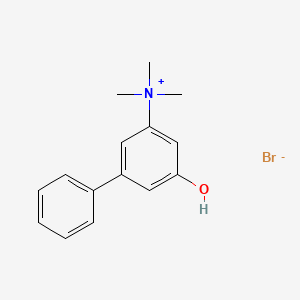
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
